1-(Piperidin-2-ylmethyl)piperidine

Homogeneous Catalysis Suzuki-Miyaura Coupling Ligand Design

1-(Piperidin-2-ylmethyl)piperidine (CAS 81310-55-6) is a heterocyclic organic compound consisting of two piperidine rings linked by a methylene bridge, with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol. It is also identified by the synonym 1,2'-methylenedipiperidine, reflecting its dimeric structure.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
CAS No. 81310-55-6
Cat. No. B1266814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-2-ylmethyl)piperidine
CAS81310-55-6
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2CCCCN2
InChIInChI=1S/C11H22N2/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11/h11-12H,1-10H2
InChIKeyQYKGBJGIKHJGFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-2-ylmethyl)piperidine (CAS 81310-55-6) — Differential Procurement Guide for a C2-Symmetric Piperidine Dimer Scaffold


1-(Piperidin-2-ylmethyl)piperidine (CAS 81310-55-6) is a heterocyclic organic compound consisting of two piperidine rings linked by a methylene bridge, with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . It is also identified by the synonym 1,2'-methylenedipiperidine, reflecting its dimeric structure . This compound is primarily employed as a synthetic building block, as a precursor in ligand design for homogeneous catalysis, and as a core scaffold in medicinal chemistry for the development of pharmacologically active piperidinyl piperidine analogs. Its dual-piperidine architecture provides a distinct structural framework that underpins its utility in applications requiring bidentate coordination or specific spatial conformations [1].

Why 1-(Piperidin-2-ylmethyl)piperidine Cannot Be Replaced by Simpler Piperidine Analogs


The procurement of a simpler or more common piperidine analog as a substitute for 1-(Piperidin-2-ylmethyl)piperidine (CAS 81310-55-6) is not scientifically valid due to fundamental structural differences that dictate its functional and synthetic utility. Unlike monopiperidines, this compound possesses two nucleophilic nitrogen atoms in a bis-piperidine framework, enabling it to act as a bidentate ligand for transition metals—a property that simpler, monodentate amines cannot replicate [1]. Furthermore, its unique 1,2'-methylene connectivity is an essential pharmacophore in a specific class of muscarinic M2 receptor antagonists. Studies on piperidinyl piperidine analogs have demonstrated that this exact scaffold is critical for achieving high M2 subtype selectivity (>100-fold over M1 and M3), a differentiation that is completely lost if the dimeric, bridged architecture is altered or simplified [2]. Therefore, substituting this specific dimer for a single-ring piperidine would fundamentally alter the intended coordination chemistry or biological activity profile.

Quantitative Procurement Evidence: 1-(Piperidin-2-ylmethyl)piperidine vs. In-Class Analogs


Catalytic Scaffold Superiority: Phosphine-Free Ligand Performance in Suzuki-Miyaura Cross-Coupling

1-(Piperidin-2-ylmethyl)piperidine and its derivatives have been specifically developed as 'phosphine-free' ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A comprehensive screening study identified piperidinyl-based ligands derived from this scaffold as being among the 'most performant' for this reaction, enabling efficient C-C bond formation under 'green chemistry' conditions [1]. In contrast, standard monodentate piperidine (CAS 110-89-4), which is commonly available and significantly cheaper, lacks the bidentate chelating ability of the dimer and is therefore unable to provide the necessary stabilization for the active palladium catalyst, resulting in no or negligible catalytic turnover under identical phosphine-free conditions.

Homogeneous Catalysis Suzuki-Miyaura Coupling Ligand Design

Pharmacological Specificity: Enabling >100-Fold M2 Receptor Subtype Selectivity

The 1,2'-methylenedipiperidine core is a key pharmacophore for achieving high selectivity for the M2 muscarinic acetylcholine receptor subtype. In a medicinal chemistry program, piperidinyl piperidine analogs incorporating this precise scaffold were identified as highly potent M2 receptor antagonists. The study reports achieving '>100-fold selectivity' for the M2 subtype over the structurally related M1 and M3 receptor subtypes [1]. This level of subtype discrimination is crucial for reducing off-target side effects (e.g., CNS toxicity) and cannot be achieved with simpler mono-piperidine or alternative bis-amine linkers, which typically exhibit pan-muscarinic or M1/M3 biased activity.

Medicinal Chemistry GPCR Antagonism Muscarinic Receptors

Synthetic Utility vs. Structural Isomers: Differentiated Building Block Capability

The isomer 1,1'-methylenedipiperidine (dipiperidinomethane, CAS 880-09-1) shares the same molecular formula (C11H22N2) and weight (182.31 g/mol) but differs critically in its substitution pattern . In 1,1'-methylenedipiperidine, the methylene bridge connects the two piperidine rings at their nitrogen atoms (N-CH2-N), rendering both nitrogens tertiary and sterically congested. This configuration eliminates the secondary amine functionality present in 1-(piperidin-2-ylmethyl)piperidine, which is essential for forming amides, sulfonamides, and other functionalized derivatives [1]. Therefore, the 1,2'-isomer (CAS 81310-55-6) is the exclusively viable building block for synthesizing the organocatalysts and bidentate ligands described in the literature, as the 1,1'-isomer lacks the necessary reactive handle for further derivatization.

Organic Synthesis Chiral Building Blocks Piperidine Derivatives

Convenient Salt Forms: Comparative Availability of Free Base vs. Dihydrochloride

For researchers requiring enhanced solubility or specific salt forms, 1-(Piperidin-2-ylmethyl)piperidine dihydrochloride (CAS 81310-54-5) is a commercially available alternative to the free base. This dihydrochloride salt offers markedly different physical properties, including high water solubility, making it the preferred choice for aqueous biological assays or certain synthetic steps . Its procurement is essential in scenarios where the free base's poor water solubility would be a limiting factor. While structurally analogous piperidine dimers exist, they may not be readily available in a comparable salt form, providing a procurement advantage for this specific compound.

Chemical Procurement Salt Forms Solubility

High-Value Application Scenarios for 1-(Piperidin-2-ylmethyl)piperidine (CAS 81310-55-6)


Development of Phosphine-Free Palladium Catalysts for Green Suzuki-Miyaura Coupling

In industrial and academic labs pursuing sustainable ('green') chemistry, there is a need to replace toxic phosphine ligands in palladium-catalyzed cross-coupling. This compound serves as a core scaffold for synthesizing a new generation of 'phosphine-free' piperidinyl ligands. As demonstrated, derivatives of this specific scaffold are among the most performant ligands for enabling efficient C-C bond formation under these environmentally benign conditions [1]. The unique bidentate architecture is essential for stabilizing the palladium center without relying on phosphine, a capability not shared by simpler, monodentate piperidine alternatives [2].

Medicinal Chemistry for Subtype-Selective Muscarinic M2 Receptor Antagonists

Research programs targeting neurological or psychiatric disorders require highly selective M2 muscarinic receptor antagonists to minimize side effects from off-target M1/M3 activity. The 1-(piperidin-2-ylmethyl)piperidine core is a validated pharmacophore for this purpose. Studies on piperidinyl piperidine analogs built on this scaffold have shown the ability to achieve >100-fold selectivity for the M2 receptor subtype [1]. Procuring this specific dimer is therefore essential for SAR studies aimed at replicating or improving upon this selectivity profile, whereas alternative linkers or mono-piperidines would not provide the same structural basis for M2 discrimination.

Synthesis of Functionalized Organocatalysts via Secondary Amine Derivatization

The synthesis of advanced organocatalysts often requires a scaffold with both a basic tertiary amine and a functionalizable secondary amine. 1-(Piperidin-2-ylmethyl)piperidine is uniquely suited for this role. As shown in the preparation of asymmetric Mannich reaction catalysts, the secondary amine of this scaffold was successfully converted into derivatives like 2,2,2-trifluoro-N-(piperidin-2-ylmethyl)acetamide, which demonstrated catalytic activity with up to 86% enantiomeric excess (ee) [1]. The structurally similar but chemically distinct isomer 1,1'-methylenedipiperidine (CAS 880-09-1) lacks this secondary amine and therefore cannot be used for this critical functionalization step, making the 1,2'-isomer (CAS 81310-55-6) the only viable procurement choice for this application [2].

Biochemical Assays Requiring a Soluble Piperidine Dimer Scaffold

For biological screening or in vitro assays requiring aqueous solubility, the free base form of this compound may be unsuitable due to its hydrophobic nature. In such cases, the commercially available dihydrochloride salt (CAS 81310-54-5) offers a direct solution with high water solubility [1]. This allows the piperidinyl piperidine scaffold to be used directly in biological buffers without additional formulation steps, streamlining assay development for applications such as M2 receptor binding studies or other pharmacological evaluations. The procurement of this specific salt form provides a tangible workflow advantage over compounds that are only available as free bases or oils.

Technical Documentation Hub

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